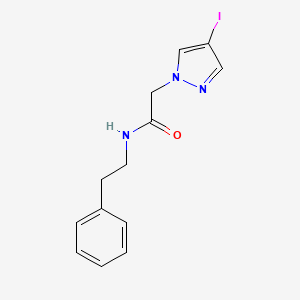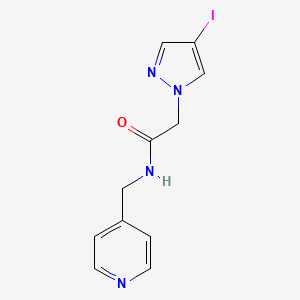
2-(4-iodo-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide
説明
2-(4-iodo-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide, also known as IPA-3, is a small molecule inhibitor that has been extensively studied due to its potential therapeutic applications in cancer treatment. IPA-3 has been shown to inhibit the activity of the Rho GTPase Rac1, which plays a critical role in cell migration and invasion.
作用機序
2-(4-iodo-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide inhibits Rac1 activity by binding to its guanine nucleotide exchange factor (GEF) binding site, which prevents the exchange of GDP for GTP. This results in the inhibition of downstream signaling pathways that are involved in cell migration and invasion.
Biochemical and Physiological Effects
Studies have shown that this compound inhibits the migration and invasion of cancer cells in vitro and in vivo. Additionally, this compound has been shown to inhibit the growth of cancer cells in several types of cancer, including breast cancer, glioblastoma, and pancreatic cancer. In addition to its anti-cancer effects, this compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
実験室実験の利点と制限
One advantage of using 2-(4-iodo-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide in lab experiments is its specificity for Rac1. This allows researchers to specifically target Rac1-mediated pathways without affecting other Rho GTPases. However, one limitation of this compound is its relatively low potency compared to other Rac1 inhibitors. Additionally, this compound has poor solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
Future research on 2-(4-iodo-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide could focus on improving its potency and solubility, as well as identifying potential combination therapies that could enhance its anti-cancer effects. Additionally, further studies could investigate the potential therapeutic applications of this compound in other diseases, such as cardiovascular disease and neurological disorders. Finally, studies could investigate the potential for this compound to be used as a diagnostic tool for Rac1-mediated diseases.
科学的研究の応用
2-(4-iodo-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide has been widely used in scientific research due to its ability to inhibit Rac1 activity. Rac1 is a member of the Rho GTPase family, which plays a critical role in regulating the actin cytoskeleton and cell migration. Dysregulation of Rac1 has been implicated in several diseases, including cancer, cardiovascular disease, and neurological disorders. Therefore, this compound has been studied as a potential therapeutic agent for these diseases.
特性
IUPAC Name |
2-(4-iodopyrazol-1-yl)-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14IN3O/c14-12-8-16-17(9-12)10-13(18)15-7-6-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHNMKIFKNBILS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C=C(C=N2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14IN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B4323509.png)
![2-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B4323517.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B4323519.png)
![N-[4-(1H-pyrrol-1-yl)benzyl]pyridine-2-carboxamide](/img/structure/B4323522.png)
![3,4-diethoxy-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B4323525.png)
![5-bromo-N-[4-(1H-pyrrol-1-yl)benzyl]-2-furamide](/img/structure/B4323527.png)
![N-[4-(1H-pyrrol-1-yl)benzyl]isonicotinamide](/img/structure/B4323531.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B4323553.png)




![N-[2-(4-chlorophenyl)ethyl]-3-{[(4-chlorophenyl)sulfonyl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4323599.png)
